1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine
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Overview
Description
1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring and a N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine typically involves the following steps:
Formation of 2-(Benzyloxy)naphthalen-1-ylmethanol: This intermediate can be synthesized by reacting 2-naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Conversion to this compound: The intermediate is then reacted with N-methylmethanamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: To ensure complete reaction and high yield.
Purification: Using methods such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products Formed
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(Benzyloxy)naphthalen-1-yl)methanol
- **(2-(Benzyloxy)naphthalen-1-yl)boronic acid
- **Naphthalen-1-yl 2-methylprop-2-enoate
Uniqueness
1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine is unique due to its specific structural features, such as the presence of both benzyloxy and N-methylmethanamine groups
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFTDJHOQAWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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